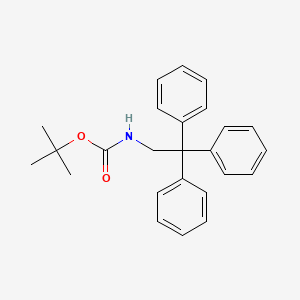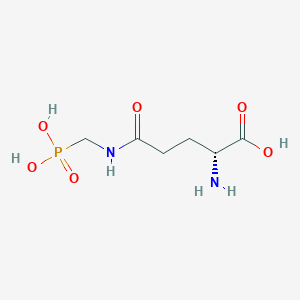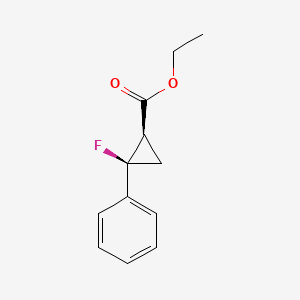![molecular formula C12H10N6O3S B12841173 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including an amino group, a furan ring, a hydroxyethyl group, and a thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one typically involves multi-step reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents like toluene or ethanol, and catalysts such as potassium ferricyanide for oxidation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine for bromination, nitric acid for nitration, and acyl chlorides for acylation.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Brominated, nitrated, and acylated derivatives of the original compound.
Applications De Recherche Scientifique
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Mécanisme D'action
The mechanism of action of 5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Uniqueness
5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one stands out due to its combination of functional groups and the potential for diverse chemical reactions. Its structure allows for unique interactions in biological systems and applications in material science, making it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C12H10N6O3S |
|---|---|
Poids moléculaire |
318.31 g/mol |
Nom IUPAC |
7-amino-4-(furan-2-yl)-10-(2-hydroxyethyl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one |
InChI |
InChI=1S/C12H10N6O3S/c13-11-15-9-7(22-12(20)17(9)3-4-19)10-14-8(16-18(10)11)6-2-1-5-21-6/h1-2,5,19H,3-4H2,(H2,13,15) |
Clé InChI |
SSJOJYFFRVOHQY-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(C(=O)S4)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)

![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)





![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)





